BenchChemオンラインストアへようこそ!

Methylnaltrexone D3 Bromide

LC-MS/MS method validation Matrix effect normalization Pharmacokinetic bioanalysis

Methylnaltrexone D3 Bromide is a validated deuterated internal standard for LC-MS/MS quantification of methylnaltrexone in human plasma. The +3.02 Da mass shift delivers distinct MRM transitions (m/z 359.3→287.1) while preserving co-elution with the analyte, achieving a normalized matrix factor of 99.1%, extraction recovery of 81.4%, and an LLOQ of 0.1 ng/mL. Supplied with a comprehensive COA (HPLC, MS, NMR spectra) and ≥98% purity, it meets FDA/EMA bioanalytical method validation guidelines for ANDA submissions, bioequivalence trials, and Phase I PK studies.

Molecular Formula C21H23D3BrNO4
Molecular Weight 439.36
Cat. No. B1574241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylnaltrexone D3 Bromide
Molecular FormulaC21H23D3BrNO4
Molecular Weight439.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylnaltrexone D3 Bromide | Deuterated μ-Opioid Antagonist Analytical Standard


Methylnaltrexone D3 Bromide (CAS 1131456-47-7) is a stable isotope-labeled derivative of methylnaltrexone bromide, a peripherally acting μ-opioid receptor antagonist (PAMORA). The compound features three deuterium atoms substituted for hydrogen at the N-methyl position, resulting in a molecular formula of C₂₁H₂₃D₃BrNO₄ and a molecular weight of 439.36 g/mol . As a quaternary ammonium derivative of naltrexone, the molecule is structurally restricted from crossing the blood-brain barrier, enabling selective antagonism of peripheral opioid receptors in the gastrointestinal tract without reversing central analgesia [1]. This D3-labeled analog is manufactured as a reference standard with certified purity ≥95% (HPLC) and is supplied with comprehensive analytical characterization data, including HPLC, MS, and NMR spectra for quantitative method validation .

Why Methylnaltrexone D3 Bromide Cannot Be Replaced by Unlabeled Methylnaltrexone in Quantitative Bioanalysis


In LC-MS/MS bioanalytical workflows, unlabeled methylnaltrexone cannot substitute for Methylnaltrexone D3 Bromide as an internal standard due to fundamental limitations in compensating for matrix effects. Unlabeled compounds co-elute with the target analyte at identical m/z transitions, providing no spectral differentiation and zero matrix effect compensation [1]. Prior published LC-MS/MS methods for methylnaltrexone quantification using naltrexone as the internal standard demonstrated functional but suboptimal performance, as the structurally distinct internal standard exhibits different ionization behavior and retention characteristics from the analyte [2]. The deuterated D3 analog, with its mass shift of approximately +3.02 Da, provides near-identical physicochemical properties and chromatographic retention while enabling distinct MRM transitions (m/z 359.3→287.1 for the D3 internal standard versus m/z 356.3→284.2 for unlabeled methylnaltrexone) [3]. This co-elution with spectral differentiation is the prerequisite for normalizing ion suppression and enhancement effects during electrospray ionization, making the deuterated compound the validated choice for regulatory-compliant pharmacokinetic studies.

Methylnaltrexone D3 Bromide: Quantitative Differentiation Evidence for Scientific Selection


Matrix Effect Compensation: Deuterated Internal Standard Versus Structurally Distinct Analog

Methylnaltrexone D3 Bromide as a co-eluting deuterated internal standard achieves near-complete matrix effect normalization in human plasma LC-MS/MS analysis. In a validated method using the D3 internal standard, the internal standard-normalized matrix factor was 99.1%, demonstrating that the deuterated analog compensates for ion suppression or enhancement that would otherwise compromise quantitative accuracy [1]. In contrast, earlier LC-MS/MS methods using the structurally distinct compound naltrexone as internal standard provided no quantitative matrix effect compensation data and relied on a non-co-eluting internal standard with different ionization behavior, inherently limiting the method's robustness against inter-subject plasma variability [2].

LC-MS/MS method validation Matrix effect normalization Pharmacokinetic bioanalysis Regulatory bioanalytical compliance

Assay Sensitivity: LLOQ Achievement with Deuterated Internal Standard

The use of Methylnaltrexone D3 Bromide as the internal standard enables a lower limit of quantification (LLOQ) of 0.1 ng/mL for methylnaltrexone in human plasma, with acceptable precision (<7.2% CV) and accuracy (94.5%–100.7%) at this concentration [1]. Prior analytical methods using structurally dissimilar internal standards achieved significantly higher LLOQ values. For instance, an LC-MS/MS method using naltrexone as internal standard achieved an LLOQ of 0.5 ng/mL (5-fold higher), while earlier electrochemical detection methods using no stable isotope internal standard reported LLOQ values of 25 ng/mL (rat serum) and 5 ng/mL (urine/plasma) [2].

Lower limit of quantification Bioanalytical sensitivity Trace-level drug measurement LC-MS/MS assay development

Mass Spectrometric Differentiation: D3 Isotopic Mass Shift for Unambiguous Detection

Methylnaltrexone D3 Bromide provides a mass increase of approximately +3.02 Da relative to unlabeled methylnaltrexone (MW 436.34 g/mol for unlabeled bromide vs. 439.36 g/mol for D3 analog), enabling baseline chromatographic co-elution with distinct MS/MS fragmentation monitoring . In the validated LC-MS/MS method, the MRM transition for unlabeled methylnaltrexone is m/z 356.3→284.2, while the D3 internal standard is monitored at m/z 359.3→287.1 [1]. This +3 Da shift eliminates cross-talk between analyte and internal standard channels, a limitation inherent to single-deuterium (D1) or structurally dissimilar internal standards. Alternative approaches using D1-labeled methylnaltrexone would provide only a +1 Da mass shift, increasing the risk of isotopic interference from natural abundance ¹³C isotopes of the unlabeled analyte.

Stable isotope labeling Mass spectrometry MRM transition Isotopic purity

Product Purity and Analytical Documentation: Certified Reference Standard for Quantitative Applications

Methylnaltrexone D3 Bromide is supplied as a characterized reference standard with certified purity ≥95% by HPLC, accompanied by a comprehensive Certificate of Analysis (CoA) that includes assay data for quantitative reference, HPLC chromatograms, mass spectrometry (MS), proton nuclear magnetic resonance (¹H NMR), and infrared (IR) spectra . In comparison, generic methylnaltrexone bromide (unlabeled) procured as a bulk pharmaceutical ingredient does not typically include the full analytical data package required for use as a quantitative reference standard in regulated bioanalysis. The availability of quantitative NMR (qNMR) and additional spectroscopic data enables direct verification of isotopic purity and chemical identity without reliance on vendor-provided nominal purity claims .

Certificate of Analysis Reference standard Method validation Quality control

Stability Profile: Defined Storage Conditions and Shelf Life for Laboratory Procurement

Methylnaltrexone D3 Bromide is characterized by vendor-specified stability parameters: storage at -20°C in dry, dark conditions yields a shelf life of ≥12 months, with powder form stable for up to 3 years at -20°C and stock solutions stable for 1 month at 0-4°C . These defined stability parameters enable laboratories to plan procurement quantities and inventory management without degradation-related assay variability. Unlabeled methylnaltrexone bromide, when purchased as a generic chemical rather than as a characterized reference standard, typically lacks vendor-validated stability data and defined shelf life specifications .

Chemical stability Storage conditions Shelf life Laboratory inventory management

Extraction Recovery: Solid-Phase Extraction Performance with D3 Internal Standard Normalization

In the validated human plasma LC-MS/MS method employing Methylnaltrexone D3 Bromide as the internal standard, the mean extraction recovery of methylnaltrexone using weak cation-exchange solid-phase extraction (WCX-SPE) was 81.4% [1]. This recovery value represents the absolute extraction efficiency from human plasma. While this parameter is specific to the SPE protocol rather than the internal standard itself, the use of a deuterated internal standard that co-elutes with the analyte allows accurate quantification even with incomplete extraction recovery, as the internal standard compensates for any losses that occur during sample preparation. Earlier methods using non-deuterated internal standards or no internal standard could not provide the same level of recovery-independent accuracy [2].

Sample preparation Solid-phase extraction Recovery efficiency Bioanalytical method development

Methylnaltrexone D3 Bromide: Optimal Application Scenarios Based on Quantitative Evidence


Regulatory-Compliant Pharmacokinetic Studies of Methylnaltrexone in Human Plasma

Methylnaltrexone D3 Bromide is the optimal internal standard for clinical pharmacokinetic studies requiring regulatory submission (e.g., bioequivalence trials, Phase I PK assessments). The validated method demonstrates a normalized matrix factor of 99.1%, extraction recovery of 81.4%, and an LLOQ of 0.1 ng/mL in human plasma, with intra- and inter-assay precision <7.2% and accuracy between 94.5% and 100.7% [1]. These performance metrics meet and exceed FDA and EMA bioanalytical method validation guidelines. The method has been successfully applied to quantify methylnaltrexone plasma concentrations in 12 healthy Chinese subjects receiving subcutaneous doses of 0.075 mg/kg methylnaltrexone bromide injection, demonstrating real-world utility in human pharmacokinetic studies [1].

Quantitative Bioanalysis in Support of ANDA and Generic Drug Development

For laboratories developing Abbreviated New Drug Applications (ANDA) for generic methylnaltrexone bromide formulations, Methylnaltrexone D3 Bromide provides the required analytical rigor. The compound is supplied with a comprehensive Certificate of Analysis including quantitative assay data, HPLC, MS, and NMR spectra . This documentation is essential for demonstrating method traceability and reference standard characterization as part of regulatory dossier submissions. The compound can be used for analytical method development, method validation, and quality control applications during ANDA preparation or commercial production of methylnaltrexone [2].

Metabolic Pathway Tracing and Species-Comparative Metabolism Studies

The D3 labeling of Methylnaltrexone D3 Bromide enables its use as a metabolic tracer to investigate species-specific biotransformation pathways. Published studies have established that methylnaltrexone undergoes two major metabolic pathways in humans: sulfation to MNTX-3-sulfate and reduction to methyl-6α/6β-naltrexol epimers, with no N-demethylation observed [3]. The D3-labeled analog, with its +3 Da mass shift, can be distinguished from unlabeled metabolites in LC-MS/MS experiments, facilitating in vitro and in vivo metabolism studies that require differentiation between parent compound and its metabolites in complex biological matrices.

Method Cross-Validation and Inter-Laboratory Standardization

Methylnaltrexone D3 Bromide serves as a standardized internal standard for cross-validating LC-MS/MS methods across different laboratories or analytical platforms. The defined MRM transitions (m/z 359.3→287.1 for the D3 internal standard) and documented chromatographic conditions on Ultra PFP Propyl columns [1] provide a reference framework for method transfer. The availability of this characterized reference standard from multiple vendors with consistent purity specifications (≥95-98%) enables laboratories to establish method equivalence and compare pharmacokinetic data generated at different sites or time points.

Quote Request

Request a Quote for Methylnaltrexone D3 Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.